Z-L-Gla(OtBu)2-OH

Descripción general

Descripción

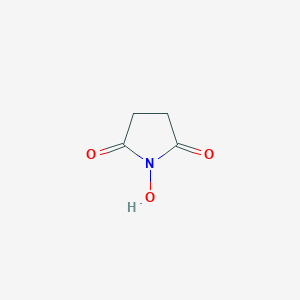

Z-L-Gla(OtBu)2-OH is a synthetic peptide that belongs to the class of amino acid derivatives. It is primarily used in proteomics research due to its unique chemical properties and biological activity . The compound has a molecular formula of C22H31NO8 and a molecular weight of 437.48 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Gla(OtBu)2-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The process starts with the protection of the amino group using a benzyloxycarbonyl (Z) group. The carboxyl groups are then protected using tert-butyl (OtBu) esters. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group.

Reduction: The compound can be reduced to remove the protective groups, yielding the free amino acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used to remove protective groups.

Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include the free amino acid and various substituted derivatives, depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Z-L-Gla(OtBu)2-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex peptides and proteins. In biology, it is used to study protein-protein interactions and enzyme mechanisms. In medicine, it has potential therapeutic applications due to its biological activity .

Mecanismo De Acción

The mechanism of action of Z-L-Gla(OtBu)2-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .

Comparación Con Compuestos Similares

- Z-Glu(OtBu)-OH

- Z-Asp(OtBu)-OH

- Fmoc-Glu(OtBu)-OH

Comparison: Z-L-Gla(OtBu)2-OH is unique due to its dual protection of the carboxyl groups, which provides greater stability and versatility in synthetic applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions .

Actividad Biológica

Z-L-Gla(OtBu)₂-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-carboxy-L-glutamic acid-gamma-di-t-butyl ester, is a derivative of gamma-carboxylic acid that exhibits significant biological activity, particularly in the context of peptide synthesis and calcium-binding protein functionality. This article explores its biological activity, mechanisms of action, and relevant applications in research and medicine.

- Molecular Formula : C29H35NO8

- Molecular Weight : 525.59 g/mol

- CAS Number : 111662-64-7

- Structure : The compound features a gamma-carboxylated glutamic acid structure with two tert-butyl ester groups that enhance its lipophilicity and stability, making it suitable for various biochemical applications.

Z-L-Gla(OtBu)₂-OH primarily functions as a precursor to gamma-carboxyglutamic acid (Gla) in peptides. Gla residues are crucial for the biological activity of several proteins, especially those involved in blood coagulation and calcium binding. The mechanism of action includes:

- Calcium Binding : Gla residues facilitate the binding of calcium ions, which is essential for the activation of clotting factors such as prothrombin and factors VII, IX, and X. This binding leads to conformational changes that enhance protein functionality.

- Peptide Synthesis : Z-L-Gla(OtBu)₂-OH is utilized in solid-phase peptide synthesis (SPPS), allowing for the incorporation of Gla into peptides that mimic natural proteins involved in coagulation and bone metabolism.

Biological Activity

The biological activity of Z-L-Gla(OtBu)₂-OH is linked to its ability to enhance the reactivity and selectivity of synthetic peptides. Key aspects include:

- Role in Blood Coagulation : The incorporation of Gla into peptides can significantly improve their ability to bind calcium ions, which is vital for the function of coagulation proteins.

- Peptide Therapeutics : Research indicates that peptides synthesized with Z-L-Gla(OtBu)₂-OH can be designed to target specific pathways related to calcium signaling and blood clotting, potentially leading to novel therapeutic agents for conditions like hemophilia or osteoporosis .

Comparative Analysis

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| Z-L-Gla(OtBu)₂-OH | Gamma-carboxylic acid derivative | Peptide synthesis, blood coagulation studies |

| Z-Glu(OtBu)-OH | Glutamic acid derivative | Similar applications in peptide synthesis |

| Z-Asp(OtBu)-OH | Aspartic acid derivative | Used in various biochemical assays |

Z-L-Gla(OtBu)₂-OH stands out due to its dual protection of carboxyl groups, which enhances stability and versatility compared to similar compounds .

Case Studies

-

Calcium-Binding Peptides :

A study demonstrated that peptides incorporating Gla residues exhibited significantly higher calcium-binding affinities compared to their non-Gla counterparts. This property was crucial for the design of new anticoagulants that mimic natural clotting factors. -

Therapeutic Applications :

Research into the therapeutic potential of Gla-containing peptides has shown promise in modulating calcium-dependent processes in bone metabolism. Specifically, modifications using Z-L-Gla(OtBu)₂-OH have been linked to improved outcomes in osteoporosis models .

Propiedades

IUPAC Name |

(2S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRFPOKYPNCYJU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679829 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60686-50-2 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.